molecular formula C9H16N4 B13420546 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine CAS No. 381722-51-6

1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine

Katalognummer: B13420546
CAS-Nummer: 381722-51-6
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: KXFZMTTWNRDDRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine is a compound that belongs to the class of nitrogen-containing heterocycles It is characterized by the presence of a pyrazole ring attached to a piperazine moiety via an ethyl linker

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-(2-bromoethyl)pyrazole with piperazine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The compound can be reduced to form corresponding hydrazines.

    Substitution: The ethyl linker can be substituted with various functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which contribute to its binding affinity and specificity. The piperazine moiety can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Pyrazolyl)ethylamine: Similar structure but with an amine group instead of piperazine.

    1-(2-Pyrazolyl)ethylpyrrolidine: Contains a pyrrolidine ring instead of piperazine.

    1-(2-Pyrazolyl)ethylmorpholine: Contains a morpholine ring instead of piperazine.

Uniqueness: 1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine is unique due to the combination of the pyrazole and piperazine moieties, which imparts distinct chemical and biological properties. The presence of the piperazine ring enhances the compound’s solubility and pharmacokinetic profile, making it a valuable scaffold in drug discovery.

Eigenschaften

CAS-Nummer

381722-51-6

Molekularformel

C9H16N4

Molekulargewicht

180.25 g/mol

IUPAC-Name

1-[2-(1H-pyrazol-4-yl)ethyl]piperazine

InChI

InChI=1S/C9H16N4/c1(9-7-11-12-8-9)4-13-5-2-10-3-6-13/h7-8,10H,1-6H2,(H,11,12)

InChI-Schlüssel

KXFZMTTWNRDDRR-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CCC2=CNN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.